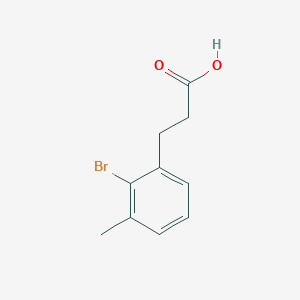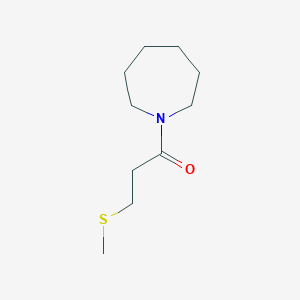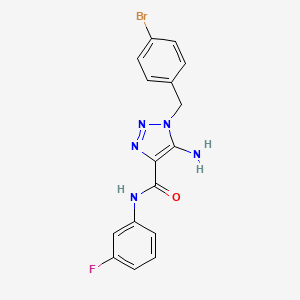
3-(2-Bromo-3-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-3-methylphenyl)propanoic acid is a chemical compound with the molecular weight of 243.1 . It is a powder at room temperature . The IUPAC name for this compound is 3-(3-bromo-2-methylphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) . This indicates that the compound has a benzene ring with a bromine and a methyl group attached, and a propanoic acid group attached to the benzene ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 243.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols
Biologically produced 1,3-propanediol and 2,3-butanediol are highlighted for their wide range of applications, underlining the importance of efficient separation and purification techniques due to their significant cost implications in microbial production. This review focuses on current separation methods and suggests future directions for improving downstream processing efficiency, which could be relevant to compounds like 3-(2-Bromo-3-methylphenyl)propanoic acid in terms of purification and application development (Zhi-Long Xiu & A. Zeng, 2008).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including structures similar to this compound, have been studied for their anticancer properties. This review covers the synthesis and biological evaluation of various cinnamoyl acids and derivatives, highlighting their underutilized potential in medicinal research and the need for further exploration in this area (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) demonstrates a wide array of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, among others. This review emphasizes the need for more research to optimize its use, suggesting that similar compounds could also possess significant therapeutic benefits (M. Naveed et al., 2018).
Applications of Phosphonic Acid
Phosphonic acid and its derivatives are used across various research fields due to their bioactive properties, surface functionalization capabilities, and role in material science. This comprehensive review of phosphonic acids’ synthesis methods and applications might provide insights into the utility of structurally or functionally related compounds like this compound (C. M. Sevrain et al., 2017).
Reactive Extraction of Carboxylic Acids
This review discusses the extraction of carboxylic acids from aqueous solutions, emphasizing the efficiency of supercritical CO2 and other solvents in the separation process. Such methodologies could be applicable to or inform the extraction and purification processes for compounds like this compound, enhancing their practical applications in various scientific domains (M. Djas & M. Henczka, 2018).
Safety and Hazards
The safety information available indicates that 3-(2-Bromo-3-methylphenyl)propanoic acid may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(2-bromo-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZSMCWMZGCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)

![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)
![diethyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)
![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)


